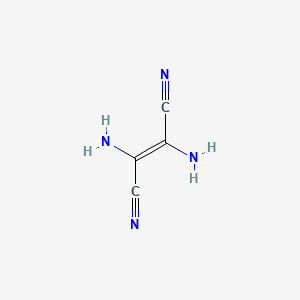
2,3-Diamino-2-butenedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-2-butenedinitrile (DAMN) is a valuable organic π-conjugated molecule with many applications in the area of chemosensors for sensing ionic and neutral species . It is a tetramer of HCN and has been identified as one of the products of HCN polymerization . DAMN and 2,3-diaminofumaronitrile (DAFN) are the cis and trans isomers of 2,3-diamino-2-butenedinitrile .
Molecular Structure Analysis
DAMN and DAFN are the cis and trans isomers of 2,3-diamino-2-butenedinitrile . In the lowest-energy structure, the lone electron pairs of the NH2 nitrogen atoms point to the same side of the “plane” formed by the heavy atoms .Chemical Reactions Analysis
UV-induced transformations were studied for monomers of DAMN isolated in argon matrices. Photoinduced hydrogen-atom transfer was found to be the major process occurring upon UV excitation of matrix-isolated DAMN monomers .科学的研究の応用
Photochemistry Research
2,3-Diamino-2-butenedinitrile is used in photochemistry research. UV-induced transformations were studied for monomers of 2,3-diamino-2-butenedinitrile (DAMN) isolated in argon matrices . Photoinduced hydrogen-atom transfer was found to be the major process occurring upon UV (λ > 320 nm or λ > 295 nm) excitation of matrix-isolated DAMN monomers .
Spectroscopic Characterization
This compound is used in spectroscopic characterization studies. In one study, the authors presented a compelling description and spectroscopic characterization of 2,3-diamino-2-butenedinitrile monomers in argon matrices .
Study of Isomerization Products
2,3-Diamino-2-butenedinitrile is used in the study of isomerization products. Two low-energy minima were found on the PES of DAFN (the trans isomer of 2,3-diamino-2-butenedinitrile) .
Hydrogen-Atom Transfer Studies
This compound is used in studies of hydrogen-atom transfer. As a result of the transfer of a hydrogen atom from an amino group to a nitrile fragment, a tautomer of DAMN involving a ketenimine group was generated .
Generation of Ketenimine Group
2,3-Diamino-2-butenedinitrile is used in the generation of the ketenimine group. Identification of this photo-produced species was based on comparison of its experimental IR spectrum with the spectrum theoretically predicted for the ketenimine form .
6. Generation of 4-amino-1 H -imidazole-5-carbonitrile (AICN) Another product photogenerated upon UV (λ > 320 nm, λ > 295 nm, or λ > 270 nm) irradiation of DAMN isolated in Ar matrices was identified as 4-amino-1 H -imidazole-5-carbonitrile (AICN) .
Safety And Hazards
特性
IUPAC Name |
(E)-2,3-diaminobut-2-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSNGJNFHWQDC-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C(C#N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)/C(=C(/C#N)\N)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-2-butenedinitrile | |
Q & A
Q1: What are the primary photochemical reactions observed when 2,3-Diamino-2-butenedinitrile (DAMN) is exposed to UV light in an inert environment?
A1: When DAMN monomers are isolated in an argon matrix and irradiated with UV light (λ > 320 nm or λ > 295 nm), the predominant reaction is photoinduced hydrogen-atom transfer. This process generates a tautomer of DAMN containing a ketenimine group. [] Further irradiation at shorter wavelengths (λ > 270 nm) leads to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN) as an additional photoproduct. []
Q2: How was the formation of the ketenimine tautomer and 4-amino-1H-imidazole-5-carbonitrile (AICN) from 2,3-Diamino-2-butenedinitrile (DAMN) confirmed in the study?
A2: The identification of both photoproducts relied on infrared (IR) spectroscopy. The ketenimine tautomer was identified by comparing its experimental IR spectrum with a theoretically predicted spectrum. [] For AICN, its formation was unequivocally confirmed by matching the IR spectrum of the photogenerated species with the spectrum of AICN independently trapped from the gas phase into an argon matrix. []
Q3: Besides its photochemical reactivity, has 2,3-Diamino-2-butenedinitrile (DAMN) been identified in any other context?
A3: Interestingly, 2,3-Diamino-2-butenedinitrile (DAMN) has been detected as a volatile compound in peppermint leaves. [] Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was employed to identify and analyze DAMN alongside other volatile constituents of the plant. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



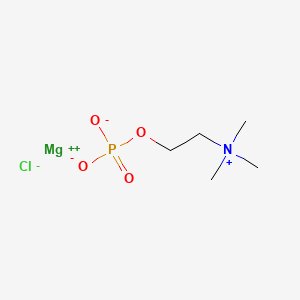


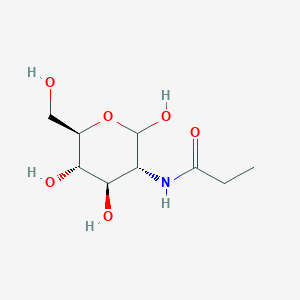
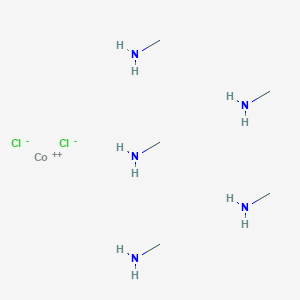

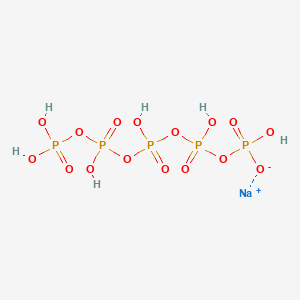
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)